molecular formula C10H9NO2S2 B7517804 Ethyl 2-(2-thienyl)-5-thiazolecarboxylate

Ethyl 2-(2-thienyl)-5-thiazolecarboxylate

Cat. No.: B7517804
M. Wt: 239.3 g/mol
InChI Key: BBGQPNPEMPNTGA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-thienyl)-5-thiazolecarboxylate is a heterocyclic compound that features both a thiazole and a thiophene ring These structures are known for their aromatic properties and are commonly found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-thienyl)-5-thiazolecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with thiosemicarbazide to form a thiazole ring. This intermediate is then esterified with ethanol to yield the final product. The reaction conditions often require the use of a catalyst such as triethylamine and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography are essential to obtain a product suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-thienyl)-5-thiazolecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted thiazoles and thiophenes, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(2-thienyl)-5-thiazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-thienyl)-5-thiazolecarboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Ethyl 2-(2-thienyl)-5-thiazolecarboxylate can be compared with other thiazole and thiophene derivatives:

    Thiazole Derivatives: Compounds like thiazole-4-carboxylate and thiazole-2-carboxylate share similar structural features but differ in their biological activities.

    Thiophene Derivatives: Thiophene-2-carboxylate and thiophene-3-carboxylate are structurally related but exhibit different reactivity and applications.

The uniqueness of this compound lies in its combined thiazole and thiophene rings, which confer distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-thiophen-2-yl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c1-2-13-10(12)8-6-11-9(15-8)7-4-3-5-14-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGQPNPEMPNTGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetic acid (3.78 ml) was added to a stirred mixture of 2-thiophenecarbothioamide (3.15 g), ethyl chloroformylacetate potassium salt (6.23 g) and ethanol (60 ml). Afte refluxing for 4 h, ethyl chloroformylacetate potassium salt (4.15 g) and acetic acid (2.52 ml) were added, and then the refluxing was continued for further 20 h. The reaction mixture was concentrated, diluted with saturated aqueous sodium bicarbonate, and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried (MgSO4), and concentrated to give an oil which was purified by silica gel column chromatography. From the fraction eluted with ethyl acetate-hexane (1:1, v/v) the crystals of ethyl 2-(2-thienyl)-5-thiazolecarboxylate (3.29 g, 63%) were obtained. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 61-62° C.
Name
ethyl chloroformylacetate potassium salt
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.52 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Name
ethyl chloroformylacetate potassium salt
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
solvent
Reaction Step Two

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